Perfluoroazelaic acid

概要

説明

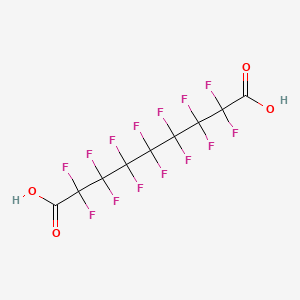

Perfluoroazelaic acid is a synthetic compound with the molecular formula C9H2F14O4 . It is a type of perfluorinated carboxylic acid . The CAS number for this compound is 23453-64-7 .

Synthesis Analysis

This compound has been used in the preparation of core cross-linked micelles. The micellization process involves the formation of pyridinium carboxylate and the cross-linkage between the PPySt blocks via the dicarboxylic acid . Azelaic acid can be produced by ozonolysis of oleic acid .Molecular Structure Analysis

This compound contains a total of 28 bonds. There are 26 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 440.09 .科学的研究の応用

Environmental Impact and Toxicology

Environmental Persistence and Biological Effects : Perfluorooctanoic acid (PFOA), a similar compound to Perfluoroazelaic acid, is persistent in the environment and found in wildlife and human tissues. Its environmental fate and biological effects are not fully understood. Gene expression profiling in rats shows alterations in genes involved in lipid metabolism, cell communication, growth, and hormone regulatory pathways due to PFOA exposure (Guruge et al., 2006).

Developmental Toxicity : Perfluoroalkyl acids like PFOA are known to exhibit developmental toxicity in animals, impacting growth, development, and viability of offspring. This suggests potential risks in environmental exposure to similar compounds like this compound (Wolf et al., 2006).

Impact on Endocrine and Reproductive Systems : Studies have shown that compounds like this compound can impact the endocrine system and reproductive health. For example, PFOA exposure in male mice has been linked to testicular damage, reduced sperm count, and reproductive toxicity (Liu et al., 2015).

Implications for Public Health : Perfluorinated compounds, including those structurally similar to this compound, have been linked to various health issues like impaired glucose homeostasis and metabolic syndrome, underscoring the importance of understanding their effects for public health considerations (Lin et al., 2008).

Industrial and Consumer Applications

Use in Consumer Products : this compound, like other perfluoroalkyl acids, has applications in various industrial and consumer products due to its chemical properties. However, this widespread use raises concerns about environmental contamination and human exposure (Lindstrom et al., 2011).

Potential in Medical Applications : Perfluorocarbon compounds have been explored for medical applications, such as improving oxygenation and pulmonary function in lung injury treatment. This suggests potential research avenues for this compound in medical contexts (Bleyl et al., 1999).

Environmental Remediation : Research into the microbial degradation of polyfluoroalkyl chemicals provides insights into potential environmental remediation strategies. Understanding how this compound and similar compounds degrade can inform efforts to mitigate their environmental impact (Liu & Mejia Avendaño, 2013).

Safety and Hazards

Perfluoroazelaic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

Perfluoroazelaic acid is a type of per- and polyfluoroalkyl substances (PFAS), which have been receiving increasing scientific and political attention in recent years due to their persistence in the environment and potential adverse health effects . Future research directions include understanding the mobility of short-chain PFAS, studying the substitution of regulated substances, increasing the structural diversity of existing PFAS molecules, and exploring the unknown “Dark Matter” of PFAS .

作用機序

Target of Action

Perfluoroazelaic acid, a perfluorinated carboxylic acid, finds utility in various industrial processes as well as in surfactant applications . It serves as a flame retardant and a lubricant . .

Mode of Action

It’s worth noting that its parent compound, azelaic acid, works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear . It’s antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis .

Biochemical Pathways

Researchers have employed it as a model compound to investigate the characteristics of perfluorinated carboxylic acids . Bioremediation of perfluorochemicals could be advanced with studies on the biochemical pathways of biotransformation .

Pharmacokinetics

It’s worth noting that azelaic acid, when administered to humans, is well-tolerated, and about 60% is eliminated in the urine within 12 hours .

Result of Action

Its parent compound, azelaic acid, has profound anti-inflammatory, antioxidative effects, and is bactericidal against a range of gram-negative and gram-positive microorganisms .

Action Environment

This compound, like other perfluoroalkyl substances (PFAS), is persistent in the environment due to their resistance to degradation . Environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action, efficacy, and stability of this compound .

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F14O4/c10-3(11,1(24)25)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2(26)27/h(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYSWXOLGMKBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379774 | |

| Record name | Perfluorononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23453-64-7 | |

| Record name | Perfluorononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23453-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

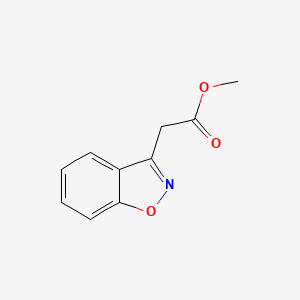

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

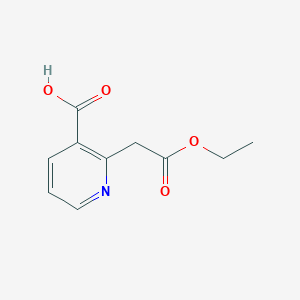

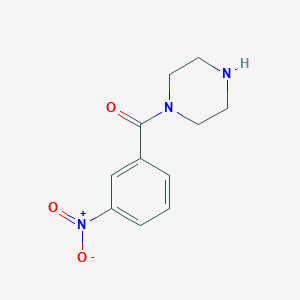

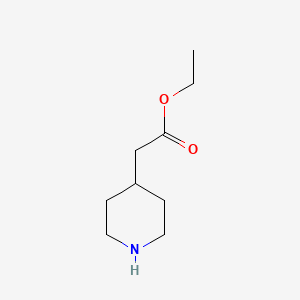

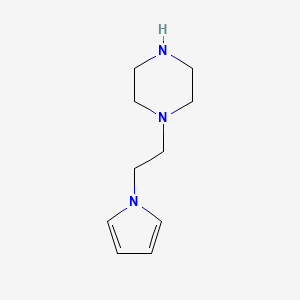

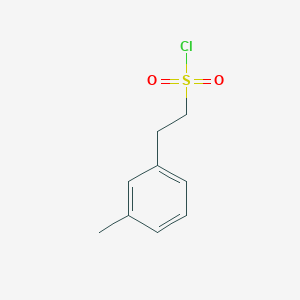

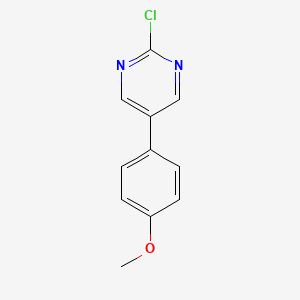

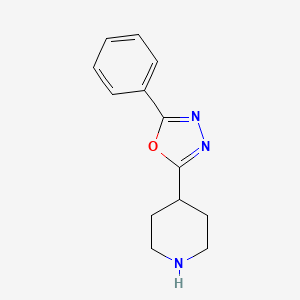

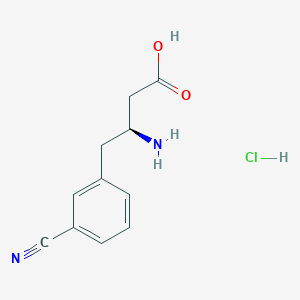

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。